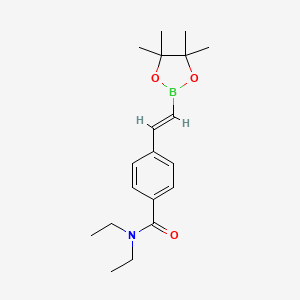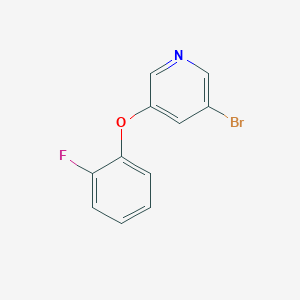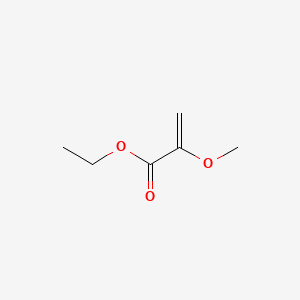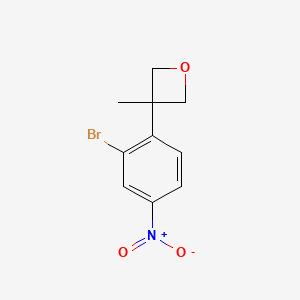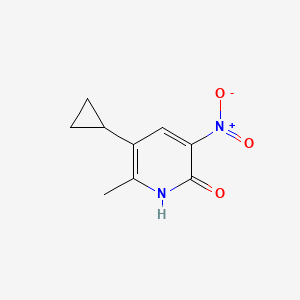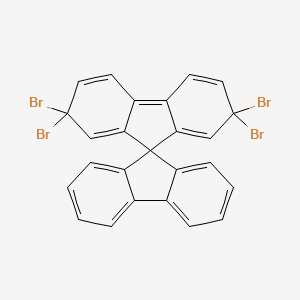
2,2,7,7-Tetrabromo-9,9-spirobifluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7-Tetrabromo-9,9-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural properties. This compound is characterized by the presence of four bromine atoms attached to the spirobifluorene core, which significantly influences its chemical behavior and applications. It is primarily used as a blue-emitting material in electroluminescent devices due to its high photoluminescence efficiency and good chemical stability .
准备方法
Synthetic Routes and Reaction Conditions
2,2,7,7-Tetrabromo-9,9-spirobifluorene can be synthesized through the bromination of 9,9-spirobifluorene. The process involves using bromine as the oxidizing agent and iron (III) chloride as the catalyst. This reaction typically yields the desired compound in quantitative amounts . Another method involves the reaction of 2-bromobiphenyl Grignard reagent with 9-fluorenone to produce 9-(2-biphenyl)-9-fluorenol, which is then cyclized to form 9,9-spirobifluorene. This intermediate is subsequently brominated using sodium bromide and hydrogen peroxide in 1,2-dichloroethane to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of bromine and iron (III) chloride in a controlled environment ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
2,2,7,7-Tetrabromo-9,9-spirobifluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, allowing for further modification of the compound.
Oxidation and Reduction:
Common Reagents and Conditions
Bromination: Bromine and iron (III) chloride are commonly used for the bromination of 9,9-spirobifluorene.
Substitution: Various nucleophiles can be used to substitute the bromine atoms, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
科学研究应用
2,2,7,7-Tetrabromo-9,9-spirobifluorene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a blue-emitting material in OLEDs due to its high photoluminescence efficiency and good chemical stability.
Semiconducting Molecules: The compound serves as an intermediate for the synthesis of semiconducting molecules and polymers with a spirobifluorene core, which are used in highly efficient OLEDs and perovskite solar cells.
Electroluminescent Devices: Its unique structural properties make it suitable for use in various electroluminescent devices.
作用机制
The mechanism by which 2,2,7,7-tetrabromo-9,9-spirobifluorene exerts its effects is primarily related to its structural properties. The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability, making it an effective material for use in electroluminescent devices.
相似化合物的比较
Similar Compounds
2,2,7,7-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: This compound is used as a hole transport material in perovskite solar cells.
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: Another brominated compound with similar applications in organic electronics.
Uniqueness
2,2,7,7-Tetrabromo-9,9-spirobifluorene is unique due to its high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents. These properties make it suitable for use in multi-layer devices fabricated by thermal cross-linking of cast films .
属性
分子式 |
C25H14Br4 |
|---|---|
分子量 |
634.0 g/mol |
IUPAC 名称 |
2',2',7',7'-tetrabromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14Br4/c26-23(27)11-9-17-18-10-12-24(28,29)14-22(18)25(21(17)13-23)19-7-3-1-5-15(19)16-6-2-4-8-20(16)25/h1-14H |
InChI 键 |
IIONJHZOGUNXON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC(C=CC5=C6C4=CC(C=C6)(Br)Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


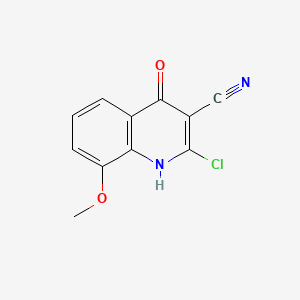
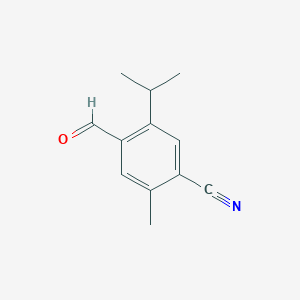
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
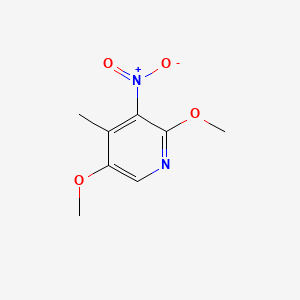
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
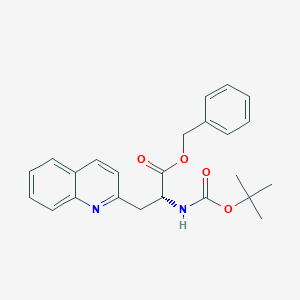
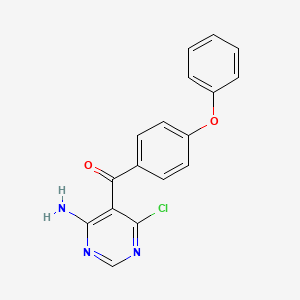
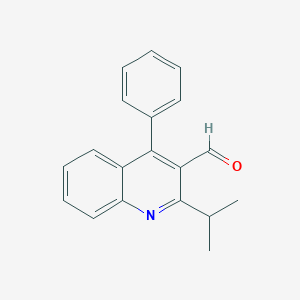
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
